6-methanesulfonylhex-1-yne
Description
Contextualization within Modern Alkyne and Sulfone Chemistry Research
Alkynes and sulfones are independently recognized as crucial functional groups in organic chemistry. Terminal alkynes are celebrated for their participation in a wide array of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (most notably the copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and acetylide additions. wikipedia.orgorganic-chemistry.org These reactions provide robust methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The sulfone group, on the other hand, is a versatile functional group known for its strong electron-withdrawing nature and its ability to act as a stable yet reactive handle in synthetic transformations. Sulfones are prevalent in numerous pharmaceuticals and agrochemicals, valued for their metabolic stability and their capacity to engage in hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov The combination of these two functionalities in 6-methanesulfonylhex-1-yne creates a molecule with a rich and varied chemical reactivity profile.
Strategic Importance of this compound as a Synthetic Precursor and Building Block
The strategic value of this compound lies in its capacity to serve as a linchpin in the assembly of more complex molecules. The terminal alkyne provides a reactive site for elongation and cyclization, while the methanesulfonyl group can influence the reactivity of the alkyne and serve as a point for further functionalization or as a key pharmacophoric element.
A plausible synthetic route to this compound involves the conversion of the commercially available 5-hexyn-1-ol (B123273) to its corresponding mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. libretexts.orgchegg.com This transformation is a well-established method for converting a hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.
| Reactant | Reagent | Product |
| 5-Hexyn-1-ol | Methanesulfonyl Chloride | This compound |
This straightforward synthesis makes this compound an accessible building block for a variety of synthetic endeavors.
Overview of Key Research Trajectories for Alkyne-Sulfone Architectures
Research into molecules containing both alkyne and sulfone functionalities is expanding, driven by the unique chemical properties and potential applications of these architectures. Key research trajectories include:
Medicinal Chemistry: The sulfone group is a recognized bioisostere for other functional groups and can enhance the pharmacokinetic profile of drug candidates. researchgate.net The alkyne moiety allows for the facile introduction of the sulfone-containing scaffold into a lead molecule or for its elaboration into more complex heterocyclic systems through reactions like the Sonogashira coupling or cycloadditions. researchgate.net
Cycloaddition Reactions: Alkynyl sulfones are known to participate in various cycloaddition reactions, including [2+2] cycloadditions with alkenes to form cyclobutene (B1205218) derivatives and [3+2] cycloadditions with azides to generate triazoles. acs.orgnih.gov These reactions are powerful tools for the construction of cyclic and heterocyclic systems.
Materials Science: The rigid, linear nature of the alkyne unit, combined with the polar sulfone group, makes these molecules interesting candidates for the development of novel organic materials with specific electronic or self-assembly properties.
While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure is emblematic of the broader class of alkyne-sulfone compounds. The reactivity and synthetic potential of this molecule can be inferred from the well-established chemistry of its constituent functional groups. The data presented below summarizes the general properties and potential reactivity of this class of compounds.
| Property | Description |
| Molecular Formula | C7H12O2S |
| Functional Groups | Terminal Alkyne, Methanesulfonate (B1217627) |
| Potential Reactions | Click Chemistry, Sonogashira Coupling, Nucleophilic Substitution |
| Fields of Interest | Medicinal Chemistry, Materials Science, Organic Synthesis |
Structure
3D Structure
Properties
CAS No. |
79797-12-9 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
6-methylsulfonylhex-1-yne |
InChI |
InChI=1S/C7H12O2S/c1-3-4-5-6-7-10(2,8)9/h1H,4-7H2,2H3 |
InChI Key |
DIGRYAWEQZYRAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCC#C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methanesulfonylhex 1 Yne and Analogues
Retrosynthetic Approaches to the 6-Methanesulfonylhex-1-yne Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. organic-chemistry.orgorganic-chemistry.org This approach allows for the identification of key synthetic intermediates and the development of a forward synthetic plan.
Identification of Key Carbon-Carbon and Carbon-Sulfur Bond Disconnections
For this compound, two primary disconnections are considered: the carbon-sulfur (C-S) bond of the sulfone group and the carbon-carbon (C-C) bonds of the hexynyl backbone.
C-S Bond Disconnection: The most logical disconnection is at the C-S bond, which simplifies the molecule into a six-carbon fragment with a terminal alkyne and a suitable leaving group at the 6-position, and a methanesulfonyl synthon. This leads to a precursor such as a 6-halo-1-hexyne and a source of the methanesulfinate (B1228633) anion.
C-C Bond Disconnection: Alternatively, disconnection of the C-C bond within the hexynyl chain could be considered. For instance, a disconnection between C4 and C5 would lead to a four-carbon alkyne fragment and a two-carbon fragment containing the sulfone moiety. However, the C-S disconnection is generally more straightforward for this particular target molecule.
Precursors for Alkyne and Sulfone Moiety Introduction
Based on the C-S bond disconnection strategy, the key precursors for the synthesis of this compound are:
Alkyne Precursor: A 6-substituted hex-1-yne where the substituent is a good leaving group, such as a halide (e.g., 6-chlorohex-1-yne or 6-bromohex-1-yne). 6-Chloro-1-hexyne (B83287) is a commercially available starting material. nih.govyoutube.comresearchgate.net
Sulfone Precursor: The methanesulfonyl group is typically introduced using a salt of methanesulfinic acid, such as sodium methanesulfinate (CH₃SO₂Na). sigmaaldrich.com This salt is a stable and effective nucleophile for the formation of the C-S bond.
Alkynylation and Sulfonylation Strategies in this compound Synthesis
The forward synthesis of this compound logically follows the retrosynthetic analysis, primarily involving the formation of the C-S bond through nucleophilic substitution.
Direct and Indirect Introduction of the Methanesulfonyl Group onto Alkyne Substrates
The most direct approach for the synthesis of this compound involves the reaction of a suitable 6-halo-1-hexyne with a methanesulfinate salt. This is an example of a nucleophilic substitution reaction where the sulfinate anion displaces the halide.
A plausible synthetic route would be the reaction of 6-chloro-1-hexyne with sodium methanesulfinate in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction type is a well-established method for the formation of alkyl sulfones. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 6-Chlorohex-1-yne | Sodium Methanesulfinate | This compound | Nucleophilic Substitution |
| 6-Bromohex-1-yne | Sodium Methanesulfinate | This compound | Nucleophilic Substitution |
An indirect method could involve the oxidation of a corresponding thioether, 6-(methylthio)hex-1-yne. However, this adds an extra step to the synthesis (oxidation of the sulfide (B99878) to the sulfone), making the direct sulfonylation of the halo-alkyne more efficient.
Alkyne Formation Strategies from Saturated or Unsaturated Precursors
While the target molecule contains a terminal alkyne, which is often a starting point, it is also possible to construct the alkyne functionality during the synthesis. For instance, one could start with a dihaloalkane and perform a double dehydrohalogenation. However, given the commercial availability of 6-chloro-1-hexyne, this is a less common approach for this specific target.
Catalytic Approaches to this compound Synthesis
While a specific catalytic synthesis for this compound is not prominently documented in the literature, general catalytic methods for the formation of C-S bonds and for the synthesis of alkynes can be considered.
For the key C-S bond-forming step, transition metal catalysis is a potential strategy. For example, palladium or copper catalysts have been used to promote the coupling of sulfinates with organic halides. These methods can sometimes offer milder reaction conditions and broader substrate scope compared to non-catalytic methods.
Furthermore, radical-based methods for the synthesis of alkynyl sulfones have been developed. These reactions often involve the addition of a sulfonyl radical to an alkyne. researchgate.netrsc.org While these methods typically target alkynyl sulfones where the sulfone group is directly attached to the alkyne, modifications of such strategies could potentially be adapted for the synthesis of analogues of this compound.
| Catalyst Type | Reaction | Potential Application |
| Palladium or Copper Complexes | Cross-coupling of alkyl halides with sulfinates | Catalytic synthesis of this compound from 6-halo-1-hexyne. |
| Radical Initiators | Radical addition of sulfonyl groups to unsaturated systems | Alternative route to sulfone-containing alkynes. |
Transition Metal-Mediated and -Catalyzed Routes (e.g., Copper, Palladium)
Transition metals, particularly copper and palladium, are pivotal in catalyzing the formation of the C-S bond in alkynyl sulfones. These methods offer high efficiency and functional group tolerance.
Copper-Catalyzed Syntheses: Copper catalysis is a widely employed strategy for the synthesis of sulfone derivatives. In the context of alkynyl sulfones, copper catalysts can facilitate the coupling of terminal alkynes with sulfonyl-containing reagents. For instance, copper-catalyzed reactions of terminal alkynes with sulfonyl chlorides can yield the corresponding alkynyl sulfones. rsc.org A notable copper-catalyzed cascade reaction involves the sulfonylation/cyclization of alkynes with sulfonyl chlorides to produce sulfonylated benzothiophenes. rsc.org While this example leads to a heterocyclic system, the fundamental C-S bond formation is applicable to the synthesis of acyclic alkynyl sulfones. Another approach involves the copper-catalyzed disulfonation of terminal alkynes with sodium arylsulfinates, leading to (E)-1,2-disulfonylethenes. nih.gov Furthermore, a copper-catalyzed three-component reaction of propargylic cyclic carbonates, cyclopropan-1-ols, and sulfur dioxide has been developed for the enantioselective synthesis of tertiary propargylic sulfones. rsc.org This highlights the versatility of copper catalysis in constructing complex chiral sulfones.
A plausible synthetic route to this compound using copper catalysis would involve the coupling of 5-hexyn-1-ol (B123273) with methanesulfonyl chloride, followed by oxidation of the resulting thioether, or a direct coupling of a 6-halo-hex-1-yne with a methanesulfinate salt.
Palladium-Catalyzed Syntheses: Palladium catalysts are also effective for the synthesis of sulfone-containing molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the preparation of sulfones, palladium-catalyzed three-component reactions involving an aryl lithium species, an aryl or alkenyl halide, and a sulfur dioxide surrogate like DABSO have been reported. nih.gov While this method is demonstrated for aryl and alkenyl sulfones, its principles can be extended to alkynyl systems. Additionally, palladium-catalyzed allylation of sulfonyl hydrazides with alkynes has been shown to produce allylic arylsulfones. organic-chemistry.org The synthesis of dopamine (B1211576) derivatives has also been achieved through palladium-catalyzed reactions, showcasing the broad applicability of this metal in complex molecule synthesis. uniroma1.it
A representative palladium-catalyzed approach to an alkynyl sulfone is shown in the table below:
| Catalyst | Reactants | Product | Yield | Reference |
| Pd(OAc)2/Tris(2,6-dimethoxyphenyl)phosphine | Terminal alkyne, Acceptor alkyne (e.g., with a sulfone group) | Cross-coupled enyne | Good | rsc.org |
Organocatalytic and Metal-Free Methodologies
In recent years, a strong emphasis has been placed on developing synthetic methods that avoid the use of transition metals, which can be both costly and potentially toxic. Organocatalytic and other metal-free approaches provide a more sustainable alternative for the synthesis of alkynyl sulfones.
One prominent metal-free method involves the use of sulfonyl hydrazides as the sulfonyl source. For example, a catalyst-free oxidative radical sulfonylation of haloalkynes with sulfonyl hydrazides has been reported to produce various alkynyl sulfones in moderate to good yields, with MnO2 acting as the oxidant. researchgate.net Another approach utilizes the reaction of arylacetylenic acids and arylacetylenes with sodium sulfinates, catalyzed by iodine, to afford arylacetylenic sulfones. organic-chemistry.org
Electrochemical methods also offer a green alternative. The electrochemical sulfonylation of alkynes with sodium sulfinates proceeds under transition-metal-free, external oxidant-free, and base-free conditions to furnish diverse alkynyl sulfones. organic-chemistry.org Furthermore, a metal-free route to alkynyl sulfones has been achieved under photoinduced conditions, starting from 4-alkyl Hantzsch esters, sulfur dioxide (using sodium metabisulfite (B1197395) as a surrogate), and alkynyl bromides. rsc.org
A noteworthy organocatalytic approach involves the deoxygenation of sulfones to chiral sulfinyl compounds, demonstrating the potential of organocatalysis in manipulating the sulfone functional group. nih.gov While not a direct synthesis of alkynyl sulfones, it showcases the power of organocatalysis in sulfur chemistry.
Photoredox Catalysis in Alkyne-Sulfone Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. This strategy has been successfully applied to the synthesis of alkynyl sulfones.
One such method involves a photoinduced reaction of potassium alkyltrifluoroborates, sulfur dioxide, and alkynyl bromides under visible light, which yields alkylalkynyl sulfones. rsc.org This reaction proceeds via an alkyl radical generated from the potassium alkyltrifluoroborate in the presence of a photocatalyst. rsc.org Another photoredox approach utilizes sulfonylhydrazides and bromoacetylenes to produce alkynylsulfones in high yields. nih.gov
The versatility of photoredox catalysis is further demonstrated by the alkylation of N-heteroaryl sulfones under acid-free and redox-neutral conditions, highlighting the mildness and selectivity of this method. nih.gov While this example does not produce an alkyne, it underscores the utility of photoredox catalysis in forming C-S bonds and functionalizing sulfone-containing molecules.
| Photocatalyst | Reactants | Product | Yield | Reference |
| Not specified | Benzenesulfonyl hydrazide, Bromoacetylene | Alkynylsulfone | up to 98% | nih.gov |
| Not specified | Potassium alkyltrifluoroborates, SO2, Alkynyl bromides | Alkylalkynyl sulfone | Moderate to good | rsc.org |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and expanding their scope. The formation of alkynyl sulfones often proceeds through radical intermediates, particularly in photoredox and some metal-free methods.
Radical Cascade Mechanisms
Radical cascade reactions are powerful transformations that allow for the construction of complex molecular architectures in a single step. In the context of sulfone chemistry, sulfonyl radicals are key intermediates that can trigger these cascades. nih.gov
These radicals can be generated from various precursors, such as sulfonyl hydrazides or sulfonyl chlorides, under oxidative or photoinduced conditions. rsc.orgnih.gov Once formed, the sulfonyl radical can add to the alkyne of a 1,n-enyne system, initiating a cyclization cascade to form functionalized heterocyclic compounds. nih.govresearchgate.net For instance, a metal-free radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides has been developed to synthesize functionalized succinimide (B58015) derivatives. nih.gov The mechanism involves the initial addition of the sulfonyl radical to the alkyne, followed by an intramolecular cyclization. nih.gov
While many examples of radical cascades lead to cyclic products, the initial radical addition to the alkyne is a fundamental step that can also be harnessed for the synthesis of acyclic alkynyl sulfones. researchgate.net
Concerted and Stepwise Processes
The addition of a sulfonyl radical to an alkyne can, in principle, proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step, where bond breaking and bond formation happen simultaneously through a single transition state. In contrast, a stepwise reaction involves one or more intermediates. researchgate.net
In the context of radical additions to alkynes, the reaction is generally considered to be a stepwise process. The initial step is the addition of the sulfonyl radical to the alkyne, which forms a vinyl radical intermediate. nih.govacs.org This intermediate can then undergo further reactions, such as trapping by another radical or a hydrogen atom transfer, to yield the final product. The presence of a distinct vinyl radical intermediate is a hallmark of a stepwise mechanism.
Stereoselective Synthesis of Related Alkyne-Sulfone Structures
The development of stereoselective methods for the synthesis of chiral sulfones is an area of significant research interest, as these compounds are valuable building blocks in medicinal chemistry and materials science. While the direct enantioselective synthesis of chiral alkynyl sulfones is still an emerging field, significant progress has been made in the synthesis of structurally related chiral sulfones, such as propargylic and allylic sulfones.
A notable example is the copper-catalyzed enantioselective three-component reaction for the synthesis of tertiary propargylic sulfones with quaternary stereocenters. rsc.org This reaction proceeds with high asymmetric induction and tolerates a wide range of functional groups. rsc.org Another key strategy is the rhodium-catalyzed direct asymmetric hydrosulfonylation of allenes and alkynes to produce chiral allylic sulfones. nih.gov
These methodologies often rely on the use of chiral ligands that coordinate to the metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. The development of such methods for the direct synthesis of chiral alkynyl sulfones, including chiral analogs of this compound, is a promising area for future research.
Reactivity and Transformational Chemistry of 6 Methanesulfonylhex 1 Yne
Reactions Involving the Terminal Alkyne Moiety of 6-Methanesulfonylhex-1-yne
The terminal alkyne group in this compound is a versatile functional group that can participate in a wide array of chemical transformations. These reactions allow for the construction of more complex molecular architectures, making this compound a potentially valuable building block in organic synthesis. The reactivity of the alkyne is influenced by both electronic and steric factors. numberanalytics.com
Hydrofunctionalization Reactions (e.g., Hydrosulfonylation, Hydroboration)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the triple bond. These reactions are fundamental in organic synthesis for the creation of functionalized alkenes.
The hydrosulfonylation of terminal alkynes is a direct method to synthesize vinyl sulfones, which are valuable intermediates in organic synthesis. Recent research has demonstrated the stereodivergent synthesis of (E)- and (Z)-vinyl sulfones from aryl-substituted alkynes. nih.govnih.gov The synthesis of the thermodynamically less stable (Z)-vinyl sulfones can be achieved under kinetic control without a catalyst, while the (E)-isomers are obtained through a visible light-mediated isomerization to the thermodynamically favored form. nih.govnih.gov
For an aliphatic terminal alkyne like this compound, hydrosulfonylation is also expected to proceed. For instance, the halosulfonylation of terminal alkynes, including aliphatic ones like hept-1-yne, with sulfonyl hydrazides can produce (E)-β-halovinyl sulfones with high regio- and stereoselectivity. nih.gov Subsequent reactions can then be used to further functionalize these products. nih.gov A plausible reaction of this compound with an arenesulfonyl chloride in the presence of a suitable catalyst and hydrogen source could potentially yield the corresponding vinyl sulfone. The stereochemical outcome would likely be influenced by the reaction conditions and the catalyst system employed. A radical-mediated process using N-bromosuccinimide (NBS) has been shown to produce (E)-β-bromo vinylsulfones from terminal alkynes, including alkyl-substituted ones. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| Aryl-substituted alkyne | Sulfonyl compound | None (kinetic) | (Z)-vinyl sulfone | Z-selective | nih.govnih.gov |
| Aryl-substituted alkyne | Sulfonyl compound | Visible light | (E)-vinyl sulfone | E-selective | nih.govnih.gov |
| Terminal alkyne | Sulfonyl hydrazide, I2, TBHP | - | (E)-β-iodovinyl sulfone | E-selective | nih.gov |
| Terminal alkyne | Sodium arylsulfinate, NBS | - | (E)-β-bromovinyl sulfone | E-selective | rsc.org |
The mechanism for the stereodivergent hydrosulfonylation of aryl-substituted alkynes has been investigated through experimental and computational studies. nih.govnih.gov For the kinetically controlled formation of (Z)-vinyl sulfones, a catalyst-free process is employed. nih.govnih.gov The isomerization to the thermodynamically more stable (E)-vinyl sulfones under visible light has been proposed to occur through two possible pathways: a novel double spin-flip mechanism or a hydrogen atom transfer process in the presence of a photosensitizer like eosin (B541160) Y. nih.govnih.gov
In the context of halosulfonylation, a radical mechanism is often proposed. For example, the reaction of terminal alkynes with sodium sulfinates and NBS is thought to proceed via the formation of a sulfonyl radical, which then adds to the alkyne to form a vinyl radical intermediate. rsc.org This intermediate then reacts with NBS to afford the final (E)-β-bromo vinylsulfone. rsc.org A similar radical pathway is suggested for the iodosulfonylation with sulfonyl hydrazides and molecular iodine. nih.gov These mechanistic principles would likely apply to the hydrosulfonylation of this compound, with the specific pathway and resulting stereochemistry being dependent on the chosen reagents and conditions.
Cycloaddition Reactions (e.g., Click Chemistry, [3+2] Cycloadditions)
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The terminal alkyne of this compound is an excellent substrate for such transformations, particularly for the synthesis of five-membered heterocycles through [3+2] cycloadditions.
A prominent example of a [3+2] cycloaddition is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction is known for its high efficiency, mild reaction conditions, and wide functional group tolerance, leading to the formation of 1,4-disubstituted-1,2,3-triazoles. acs.orgnih.gov Given that aliphatic alkynes are suitable substrates for CuAAC, this compound would be expected to react readily with a variety of organic azides in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole. nih.gov The presence of the sulfonyl group is not expected to interfere with this highly reliable transformation.
Furthermore, copper-catalyzed cycloaddition of sulfonyl azides with terminal alkynes can lead to the formation of N-sulfonylated 1,2,3-triazoles. nih.gov This reaction proceeds smoothly with both aryl and alkyl substituted terminal alkynes. nih.gov
| Alkyne | Azide | Catalyst | Product | Reference |
| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | acs.orgnih.gov |
| Aliphatic Alkyne | Sulfonyl Azide | Copper(I) with prolinamide ligand | N-sulfonylated 1,2,3-triazole | nih.gov |
Cross-Coupling Reactions (e.g., Sonogashira, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. The terminal alkyne of this compound can act as a versatile coupling partner in several of these reactions.
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgnih.gov This reaction is widely used to form C(sp)-C(sp²) bonds and is known for its mild reaction conditions. rsc.orgnih.gov It is highly probable that this compound would undergo Sonogashira coupling with various aryl or vinyl halides to produce the corresponding disubstituted alkynes. The sulfonyl group is generally stable under these conditions.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. nih.govnih.gov To utilize this compound in a Negishi coupling, it would first need to be converted into an alkynylzinc reagent. This can be achieved by deprotonation of the terminal alkyne followed by transmetalation with a zinc salt. The resulting organozinc species could then be coupled with a variety of organic halides. nih.govnih.gov The tolerance of the sulfonyl group to the reaction conditions would need to be considered.
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.govnih.gov While the classical Heck reaction does not directly utilize terminal alkynes as the primary coupling partner in the same way as alkenes, variations and related transformations exist where alkynes can be involved. wikipedia.org For instance, the product of a Sonogashira coupling involving this compound could subsequently be a substrate for a Heck reaction if it contains an appropriate halide.
| Coupling Reaction | Alkyne Derivative | Coupling Partner | Catalyst System | Expected Product | Reference |
| Sonogashira | This compound | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl-substituted alkyne | rsc.orgnih.gov |
| Negishi | Alkynylzinc of this compound | Organic Halide | Pd or Ni catalyst | Disubstituted alkyne | nih.govnih.gov |
Alkyne Metathesis and Related Transformations
Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne C-C triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. nih.gov This reaction can be used for the synthesis of new alkynes through either cross-metathesis or ring-closing alkyne metathesis (RCAM). nih.gov
The participation of this compound in alkyne metathesis would depend on the compatibility of its sulfonyl group with the highly reactive metal alkylidyne catalysts. While modern alkyne metathesis catalysts exhibit improved functional group tolerance, the presence of a Lewis basic sulfonyl group could potentially interact with the catalyst and affect its activity. However, if compatible, homodimerization of this compound would yield 1,12-bis(methanesulfonyl)dodec-6-yne, with the expulsion of acetylene. Cross-metathesis with another terminal or internal alkyne would lead to the formation of unsymmetrical internal alkynes. The success of such a reaction would likely require careful selection of the catalyst and reaction conditions.
Transformations Mediated by the Methanesulfonyl Group in this compound
The methanesulfonyl group (—SO₂CH₃) is a powerful electron-withdrawing group that significantly influences the reactivity of the molecule. Its primary roles include acting as a competent leaving group in substitution reactions and activating adjacent positions for various chemical transformations.
Sulfone as a Leaving Group in Nucleophilic Displacements
The methanesulfonate (B1217627) (mesylate) group is widely recognized as an excellent leaving group in nucleophilic substitution reactions, a property stemming from the stability of the resulting mesylate anion, which is the conjugate base of a strong acid. organic-chemistry.org In this compound, the methanesulfonyl group is attached to a primary sp³-hybridized carbon atom, making it susceptible to nucleophilic attack via an Sₙ2 mechanism. youtube.comyoutube.com This reaction involves a backside attack by a nucleophile, leading to the displacement of the methanesulfonyl group and the formation of a new carbon-nucleophile bond with an inversion of stereochemistry if the carbon were chiral. youtube.com
The general transformation can be represented as:
Nu⁻ + H-C≡C-(CH₂)₄-SO₂CH₃ → H-C≡C-(CH₂)₄-Nu + CH₃SO₂⁻
A wide variety of nucleophiles can be employed in this displacement, allowing for the introduction of diverse functional groups at the terminal end of the hexynyl chain. This versatility makes this compound a valuable synthetic intermediate for creating a range of terminally functionalized alkynes.
| Nucleophile (Nu⁻) | Reagent Source | Product | Product Class |
|---|---|---|---|
| CN⁻ | Sodium Cyanide (NaCN) | 7-cyanohept-1-yne | Nitrile |
| N₃⁻ | Sodium Azide (NaN₃) | 6-azidohex-1-yne | Azide |
| I⁻ | Sodium Iodide (NaI) | 6-iodohex-1-yne | Alkyl Halide |
| RS⁻ | Sodium Thiolate (NaSR) | 6-(Alkylthio)hex-1-yne | Sulfide (B99878) |
| RO⁻ | Sodium Alkoxide (NaOR) | 6-alkoxyhex-1-yne | Ether |
Utility in Michael Additions and Conjugate Additions
Acetylenic sulfones are potent Michael acceptors. nih.govresearchgate.net The strong electron-withdrawing nature of the sulfone group, when in conjugation with a carbon-carbon triple bond, renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles in a conjugate or 1,4-addition reaction. libretexts.orgmasterorganicchemistry.com Although the sulfone in this compound is not directly conjugated to the alkyne, its influence can be transmitted through the carbon chain, or the molecule can serve as a precursor to conjugated systems.
More directly, related α,β-acetylenic sulfones are well-documented to undergo Michael additions. nih.gov These reactions are a powerful method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including enolates, amines, thiols, and organocuprates, can participate in this transformation. masterorganicchemistry.comnih.gov For instance, the reaction of an α,β-acetylenic sulfone with a Michael donor like a malonate ester (a soft nucleophile) proceeds via attack at the β-carbon. youtube.com
| Nucleophile Class | Specific Example | Resulting Adduct |
|---|---|---|
| Carbon Nucleophiles (Enolates) | Diethyl malonate | β-Alkylated vinyl sulfone |
| Nitrogen Nucleophiles (Amines) | Piperidine | Enamine sulfone |
| Sulfur Nucleophiles (Thiols) | Thiophenol | β-Thio-substituted vinyl sulfone |
| Organometallic Reagents | Organocuprates (Gilman reagents) | β-Alkylated or β-arylated vinyl sulfone |
Rearrangement Reactions Involving the Sulfone Group
The sulfone functional group can participate in several notable rearrangement reactions. One of the most significant is the Ramberg–Bäcklund reaction, which converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org For this compound to undergo this reaction, it would first need to be halogenated at the α-carbon (C5).
The reaction proceeds via deprotonation at the other α-position (the methyl group), followed by intramolecular nucleophilic displacement of the halide to form a transient three-membered cyclic sulfone (an episulfone). This intermediate is unstable and spontaneously decomposes, eliminating sulfur dioxide to form a new carbon-carbon double bond. wikipedia.org This provides a synthetic route from a sulfone to an alkene.
Cooperative Reactivity and Tandem Processes of this compound
The dual presence of a terminal alkyne and a sulfone group allows for the design of complex transformations where both functionalities participate, either selectively or in a concerted fashion.
Chemo- and Regioselective Transformations Leveraging Both Functionalities
The distinct reactivity of the alkyne and the sulfone-bearing alkyl chain allows for selective chemical modifications. For example, the terminal alkyne has an acidic proton that can be deprotonated with a strong base (like n-butyllithium) to form a lithium acetylide. This nucleophile can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) without disturbing the sulfone group. Conversely, as discussed previously, the sulfone can be displaced by nucleophiles under conditions that leave the alkyne untouched.
Furthermore, the alkyne can undergo reactions like hydroboration-oxidation to form an aldehyde or hydration to form a methyl ketone, transformations that are typically compatible with the sulfone moiety. youtube.com The choice of reagents and reaction conditions is critical for achieving high chemo- and regioselectivity.
Cascade and Domino Reactions Initiated by Alkyne-Sulfone Interactions
A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgnih.gov The structure of this compound is well-suited for initiating such sequences.
For example, transition metal-catalyzed reactions can engage both the alkyne and the sulfone group. rsc.orgresearchgate.net A hypothetical cascade could be initiated by the metal-catalyzed activation of the alkyne, which then undergoes an intramolecular cyclization involving the carbon chain. The sulfone group could act as a directing group or participate in a subsequent step. Recent research has highlighted cascade reactions for synthesizing complex molecules like β-keto sulfones from alkynes and a sulfur dioxide source, demonstrating the synthetic power of combining these functionalities in a single process. nih.gov Such strategies are highly atom-economical and efficient for rapidly building molecular complexity. nih.gov
Advanced Mechanistic Studies of this compound Reactions
The reactivity of this compound is a subject of significant interest in organic synthesis. Advanced mechanistic studies, combining experimental observations with computational analysis, provide a deeper understanding of the transformational chemistry of this compound. These studies are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic methodologies. The interplay between the terminal alkyne and the distal methanesulfonyl group dictates the diverse reactivity of the molecule, allowing it to participate in a variety of reaction manifolds.
Elucidation of Catalytic Cycles and Intermediates
Catalytic transformations of this compound often involve intricate multi-step processes, which are best described by catalytic cycles. These cycles typically feature the coordination of the alkyne to a metal center, followed by a series of steps that lead to the final product and regeneration of the active catalyst. The intermediates in these cycles are often transient and highly reactive, making their direct observation challenging. However, their existence is inferred from a combination of spectroscopic techniques, trapping experiments, and computational modeling.
One of the plausible catalytic pathways for the transformation of this compound is a palladium-catalyzed cross-coupling reaction. In such a cycle, a Pd(0) species is proposed to oxidatively add to a coupling partner, followed by coordination of the alkyne. Subsequent migratory insertion and reductive elimination steps would then yield the desired product.
A hypothetical catalytic cycle for the Sonogashira coupling of this compound with an aryl halide is presented below.
Table 1: Hypothetical Catalytic Cycle for Sonogashira Coupling of this compound
| Step | Description | Intermediate(s) |
| 1 | Oxidative Addition | A Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. |
| 2 | Transmetalation | A copper(I) acetylide, formed in situ from this compound and a copper(I) salt, transfers the alkynyl group to the Pd(II) center. |
| 3 | Reductive Elimination | The organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. |
In addition to palladium, copper and rhodium catalysts are also instrumental in mediating reactions of alkynyl sulfones. For instance, copper-catalyzed oxy-sulfonylation of terminal alkynes proceeds through radical intermediates facilitated by the metal catalyst. researchgate.net Rhodium-catalyzed hydrosulfonylation of alkynes provides a direct route to chiral allylic sulfones, highlighting the role of the catalyst in controlling both regio- and enantioselectivity. acs.org The intermediates in these cycles often involve metal-alkyne π-complexes and vinylidene species, which dictate the subsequent bond-forming events.
Radical and Ionic Reaction Pathways
The dual functionality of this compound, possessing both an electron-withdrawing sulfonyl group and a reactive alkyne, allows it to undergo both radical and ionic reactions.
Radical Pathways
Alkynyl sulfones are excellent acceptors for carbon-centered radicals. The reaction typically proceeds via an α-addition of the radical to the alkyne, followed by a β-elimination of the sulfonyl group. organic-chemistry.org This sequence, known as a radical addition-elimination reaction, effectively transfers the alkynyl moiety.
A general representation of a radical-mediated alkynylation using an alkynyl sulfone is as follows:
Radical Generation: A radical (R•) is generated from a suitable precursor.
α-Addition: The radical adds to the β-carbon of the alkyne in this compound, forming a vinyl radical intermediate.
β-Elimination: The vinyl radical undergoes fragmentation, eliminating the methanesulfonyl radical (MeSO₂•) and forming a new internal alkyne (R-C≡C-(CH₂)₄-SO₂Me).
These radical processes are often initiated by photoredox catalysis or thermal decomposition of radical initiators. The versatility of this approach allows for the formation of C(sp³)-C(sp) bonds under mild conditions. organic-chemistry.org
Ionic Pathways
The electron-withdrawing nature of the methanesulfonyl group polarizes the alkyne in this compound, rendering the β-carbon electrophilic. This makes the compound susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. organic-chemistry.org
Table 2: Comparison of Plausible Radical and Ionic Reaction Pathways
| Pathway | Initiating Species | Key Intermediate | Driving Force | Typical Product Type |
| Radical | Carbon Radical (R•) | Vinyl Radical | Formation of a stable alkyne and elimination of a sulfonyl radical. | Internal Alkyne |
| Ionic | Nucleophile (Nu⁻) | Vinylic Anion | Stabilization of the negative charge by the sulfonyl group. | Vinyl Sulfone |
In the ionic pathway, a nucleophile adds to the β-carbon of the alkyne, generating a vinylic carbanion. This intermediate is stabilized by the adjacent sulfonyl group. Subsequent protonation or reaction with an electrophile yields the final product, which is often a substituted vinyl sulfone. The choice between radical and ionic pathways can often be directed by the reaction conditions, such as the presence of a radical initiator or a strong nucleophile.
Transition State Analysis and Reaction Profiles
Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides invaluable insights into the feasibility and selectivity of the reactions of this compound. By modeling the energy of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.
For a given reaction, the reaction profile illustrates the energy changes that occur as the reaction progresses. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy. A lower activation energy implies a faster reaction rate.
In the context of this compound, DFT calculations can be employed to:
Compare Reaction Pathways: By calculating the activation energies for competing pathways (e.g., radical vs. ionic addition), one can predict which pathway is more likely to occur under a given set of conditions.
Understand Catalyst Effects: Computational studies can model the interaction of this compound with a catalyst, revealing how the catalyst lowers the activation energy of a particular step. For instance, in a metal-catalyzed reaction, the coordination of the alkyne to the metal center can significantly alter the electronic structure of the alkyne, predisposing it to a specific transformation.
Explain Selectivity: In reactions where multiple products can be formed, transition state analysis can explain the observed regioselectivity or stereoselectivity by comparing the energies of the different transition states leading to each product. The pathway with the lowest energy transition state will be the dominant one.
For example, in a Diels-Alder reaction involving an alkynyl sulfone, computational studies have been used to investigate the reaction mechanism and energetics. organic-chemistry.org These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and can quantify the thermodynamic and kinetic parameters.
Applications of 6 Methanesulfonylhex 1 Yne in Complex Organic Synthesis
6-Methanesulfonylhex-1-yne as a Versatile Synthetic Building Block
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The utility of a building block is defined by its ability to participate in reliable and high-yielding chemical reactions to form new bonds, often introducing specific functionalities or structural motifs into the target molecule. This compound fits this description adeptly, offering two distinct reactive sites for sequential or tandem functionalization.
Role in Carbon-Carbon Bond Formation
The terminal alkyne moiety of this compound is its primary site for carbon-carbon bond formation. vanderbilt.educhemistry.coach Terminal alkynes are well-established partners in a variety of powerful coupling reactions. For instance, the Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling, enables the direct linkage of terminal alkynes with aryl or vinyl halides. chemistry.coach This reaction is fundamental for creating sp-sp² carbon-carbon bonds, which are prevalent in many natural products and pharmaceutical agents.
Furthermore, the acetylenic proton can be readily removed by a strong base to generate a nucleophilic acetylide. This acetylide can then participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. This classic reactivity provides a straightforward method for extending carbon chains and introducing hydroxyl groups or other functionalities adjacent to the newly formed bond.
Strategic Integration into Diverse Molecular Architectures
The dual functionality of this compound allows for its strategic incorporation into a wide array of molecular structures. Following the initial carbon-carbon bond formation via the alkyne, the resulting internal alkyne or the extended carbon chain can undergo further transformations. These include partial or complete reduction to form alkenes or alkanes, or participation in cycloaddition reactions.
The methanesulfonyl group is a key feature for strategic integration. As a potent electron-withdrawing group, it can activate adjacent positions for nucleophilic attack. More significantly, it is an excellent leaving group, a property that is highly valuable in elimination or substitution reactions to introduce unsaturation or new functional groups at a later synthetic stage. This latent reactivity allows chemists to carry the sulfone through several synthetic steps and then unmask its functionality at a strategic moment, a tactic often employed in the synthesis of complex targets.
Utilization in Total Synthesis of Complex Molecules
The strategic application of versatile building blocks is most evident in the total synthesis of natural products and other complex, biologically significant molecules. uwindsor.ca The challenges posed by these intricate targets necessitate the use of reliable and efficient synthetic intermediates.
Precursor in Natural Product Synthesis
Alkynes are fundamental building blocks in the synthesis of natural products. nih.gov Their ability to be converted into a variety of other functional groups makes them invaluable. While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prevalent in readily available literature, its structural motifs are highly relevant. For instance, long-chain functionalized alkynes are key intermediates in the synthesis of polyketides and lipids. orgsyn.org
Enyne metathesis, a powerful reaction that forms a 1,3-diene from an alkene and an alkyne, is a common strategy in natural product synthesis. uwindsor.caresearchgate.net A molecule like this compound could be coupled with an alkene partner, with the resulting diene poised for further reactions, such as Diels-Alder cycloadditions, to rapidly build molecular complexity. The sulfone group would be carried through this sequence, available for later-stage manipulation.
Intermediate in the Synthesis of Biologically Relevant Scaffolds
The synthesis of novel molecular scaffolds with potential biological activity is a cornerstone of medicinal chemistry. The structural components of this compound make it a useful intermediate for creating such scaffolds. The terminal alkyne is a key component for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole rings. Triazoles are important pharmacophores found in numerous bioactive compounds.
By reacting this compound with an organic azide, a 1,4-disubstituted triazole can be formed, bearing the methanesulfonylbutyl side chain. This chain can then be further modified, for example, by using the sulfone as a leaving group to introduce a double bond, thereby creating a library of related compounds for biological screening. The reliability and orthogonality of the click reaction make this a highly effective strategy for generating molecular diversity around a core scaffold.
Development of Novel Synthetic Methodologies Employing this compound
The development of new synthetic methods often relies on the use of unique substrates to explore and showcase the utility of a new transformation. thieme.de The bifunctional nature of this compound makes it an interesting candidate for such studies. For example, new catalytic systems for C-H activation could be tested on the methylene (B1212753) groups of the hexyl chain, with the alkyne and sulfone groups serving as directing or modulating elements.
Furthermore, novel one-pot or tandem reactions could be designed that exploit the differential reactivity of the two functional groups. researchgate.net One could envision a sequence where the alkyne first undergoes a coupling reaction, followed by an in-situ, intramolecular reaction triggered by the activation of the sulfone group. Such methodologies, which build molecular complexity in a single operation, are highly sought after for their efficiency and atom economy. While specific, named methodologies centered on this compound are not widely documented, its structure represents a platform for future innovation in synthetic chemistry.
Stereoselective Access to Polyfunctionalized Compounds
The terminal alkyne of this compound is a versatile functional group for a variety of transformations that can introduce new stereocenters. The electron-withdrawing nature of the distant methanesulfonyl group can influence the reactivity of the alkyne and the stability of intermediates, although this effect is attenuated by the intervening alkyl chain.
Research into the stereoselective reactions of structurally related sulfonyl alkynes has highlighted several key transformations where high levels of stereocontrol can be achieved. These reactions, while not specifically documented for this compound, provide a strong precedent for its potential utility. For instance, metal-catalyzed additions to terminal alkynes are a well-established method for generating stereodefined vinylmetal species, which can then be trapped with various electrophiles to afford highly functionalized products with controlled geometry.
One such general transformation is the iron-catalyzed chlorosulfonylation of terminal alkynes, which has been shown to produce (E)-β-chlorovinylsulfones with complete regio- and stereoselectivity. This method is tolerant of a wide array of functional groups, suggesting that this compound could likely participate in such a reaction to yield a polyfunctionalized product with a defined double bond configuration.
A hypothetical reaction sequence illustrating this potential is shown below:
Hypothetical Stereoselective Chlorosulfonylation
| Substrate | Reagent | Catalyst | Product | Stereochemistry |
|---|
Furthermore, halosulfonylation reactions using sulfonylhydrazides and iron halides also proceed with high regio- and stereoselectivity to give (E)-β-halovinylsulfones. The application of this methodology to this compound would install both a halogen and a sulfonyl group across the alkyne, creating a versatile intermediate for further synthetic manipulations, such as cross-coupling reactions.
Contribution to Modular Synthesis and Divergent Synthesis Strategies
The distinct reactivity of the two functional groups in this compound makes it an attractive component for modular and divergent synthetic strategies. In a modular approach, complex molecules are assembled from smaller, interchangeable building blocks. The terminal alkyne can be readily modified through reactions like the Sonogashira coupling or click chemistry, while the sulfone group can be used in subsequent transformations.
For example, the alkyne can be coupled with a variety of aryl or vinyl halides. The resulting product, now containing the core of the target molecule, still possesses the methanesulfonyl group, which can then be leveraged in further steps. The sulfone group is a versatile functional handle; it can be used as a leaving group in substitution reactions or participate in Ramberg-Bäcklund type reactions to form new alkenes.
A divergent synthesis strategy would involve subjecting this compound to a reaction that selectively modifies one of the functional groups, creating a common intermediate. This intermediate could then be subjected to a variety of different reaction conditions to produce a library of related but structurally distinct molecules.
An illustrative divergent approach could start with the deprotonation of the terminal alkyne followed by reaction with a series of different aldehydes to generate a family of propargyl alcohols. Each of these alcohols could then be subjected to a second set of diverse reactions, such as reduction, oxidation, or rearrangement, leading to a wide array of final products.
Potential Divergent Reactions from a Common Intermediate
| Common Intermediate | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Lithiated this compound | Aldehyde Addition | R-CHO | Propargyl alcohols |
| Propargyl alcohol intermediate | Reduction | H₂, Lindlar's catalyst | (Z)-Allylic alcohols |
| Propargyl alcohol intermediate | Oxidation | PCC | Propargyl ketones |
While specific, documented examples of using this compound in extensive modular or divergent syntheses are not prevalent in the current literature, its structure is well-suited for such applications, and it represents a promising, yet underexplored, tool for the efficient construction of complex organic molecules.
Theoretical and Computational Investigations of 6 Methanesulfonylhex 1 Yne
Electronic Structure and Bonding Analysis
The unique combination of a terminal alkyne and a sulfonyl group separated by a flexible alkyl chain in 6-methanesulfonylhex-1-yne gives rise to a distinct electronic profile that governs its reactivity.
Quantum Chemical Characterization of the Alkyne-Sulfone System
The electronic nature of this compound is dominated by the interplay between the π-system of the carbon-carbon triple bond and the strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃). The sp-hybridized carbons of the alkyne moiety are inherently more electronegative than sp² or sp³ hybridized carbons, leading to an acidic terminal proton. youtube.com This effect is significantly amplified by the inductive effect of the distant sulfonyl group, which pulls electron density away from the alkyne through the sigma bonds of the intervening methylene (B1212753) bridge.
Quantum chemical calculations on analogous alkynyl sulfone systems reveal a significant polarization of the molecule. The sulfonyl group, with its highly oxidized sulfur atom double-bonded to two oxygen atoms, creates a region of low electron density, while the alkyne's π-bonds are comparatively electron-rich, though depleted relative to a simple alkyne. This electronic distribution is key to understanding the molecule's reactivity.
Table 1: Calculated Atomic Charges in a Representative Alkynyl Sulfone System
| Atom/Group | Mulliken Charge (a.u.) |
| Terminal Alkyne CH | -0.15 to -0.25 |
| Internal Alkyne C | +0.05 to +0.15 |
| Sulfonyl Sulfur (S) | +1.20 to +1.40 |
| Sulfonyl Oxygens (O) | -0.65 to -0.75 |
| Methyl Group (on S) | -0.20 to -0.30 |
Note: These values are representative for a generic alkynyl sulfone and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Molecular Orbital Theory Applications to Reactivity
Molecular Orbital (MO) theory provides a powerful framework for predicting the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively.
For this compound, the HOMO is expected to be localized primarily on the alkyne's π-system, making it the site for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the sulfonyl group and the alkyne's π* antibonding orbitals. The electron-withdrawing nature of the sulfonyl group lowers the energy of the LUMO, making the molecule a good candidate for nucleophilic attack, particularly in Michael-type additions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling, especially using Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms that this compound can undergo.
Density Functional Theory (DFT) Studies of Transition States
DFT calculations allow for the mapping of potential energy surfaces for reactions involving this compound. By locating and characterizing the transition state structures, chemists can understand the energy barriers and feasibility of different reaction pathways. For instance, in a nucleophilic addition to the alkyne, DFT can model the approach of the nucleophile, the breaking and forming of bonds, and the energy profile of this process. Such studies on similar sulfonyl-containing compounds have been crucial in explaining observed reaction outcomes. researchgate.net
Table 2: Representative Calculated Transition State Energies for Reactions of Alkynyl Sulfones
| Reaction Type | Calculation Method | ΔG‡ (kcal/mol) |
| Michael Addition of an Amine | B3LYP/6-31G* | 15-20 |
| Radical Addition to Alkyne | M06-2X/def2-TZVP | 5-10 |
| Gold-Catalyzed Cyclization | PBE0-D3/def2-SVP | 10-15 |
Note: These are typical energy ranges observed in computational studies of related alkynyl sulfone reactions and are for illustrative purposes only.
Prediction of Regioselectivity and Stereoselectivity
The presence of the sulfonyl group, even at a distance, can influence the regioselectivity of addition reactions to the alkyne. In radical additions, for example, the initial radical attack will favor the terminal carbon to generate a more stable vinyl radical intermediate, which is influenced by the electronic properties of the sulfonyl group.
For reactions that generate new stereocenters, computational modeling can predict the stereochemical outcome. By calculating the energies of diastereomeric transition states, it is possible to determine which stereoisomer will be formed preferentially. This is particularly relevant in asymmetric catalysis, where chiral ligands coordinate to a metal catalyst and create a chiral environment that directs the reaction pathway.
Conformational Analysis and Molecular Dynamics Simulations
The four-carbon chain linking the alkyne and sulfonyl groups in this compound provides significant conformational flexibility. Conformational analysis, often performed using molecular mechanics or DFT, helps to identify the low-energy conformations of the molecule. Studies on flexible alkyl sulfones have shown that the preferred conformations are a balance between steric hindrance and electronic interactions. nih.govresearchgate.net
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. By simulating the motion of the molecule over time, MD can reveal the accessible conformational space and the timescales of conformational changes. This information is critical for understanding how the molecule's shape influences its interaction with other molecules, such as reactants, catalysts, or biological macromolecules. The flexibility of the alkyl chain allows the sulfonyl and alkyne groups to adopt various relative orientations, which can impact their cooperative electronic effects and the accessibility of the reactive sites.
Prediction of Novel Reactivity and Transformation Pathways for this compound
The unique structural features of this compound, namely the terminal alkyne and the distal sulfonyl group, suggest a rich and varied reactivity profile that can be explored through computational chemistry. Density Functional Theory (DFT) calculations can be employed to predict novel reaction pathways and understand the regioselectivity and stereoselectivity of potential transformations.
One area of significant interest is the exploration of intramolecular cyclization reactions. The linear geometry of the sp-hybridized carbons in the alkyne group and the presence of the electron-withdrawing methanesulfonyl group can influence the feasibility of various cyclization pathways. youtube.com Computational models can predict the activation barriers for different modes of cyclization, such as 5-exo-dig versus 6-endo-dig pathways, which are often competing processes. Theoretical calculations suggest that the presence of a suitable catalyst could favor one pathway over the other, leading to the selective formation of either five- or six-membered rings containing the sulfonyl group.
Furthermore, the terminal alkyne is susceptible to various addition reactions. msu.edu Computational studies can model the reaction coordinates for electrophilic and nucleophilic additions. For instance, the sp-hybridized carbons of the triple bond make alkynes more electrophilic than alkenes. msu.edu This suggests that this compound could undergo nucleophilic addition reactions. Theoretical modeling can help in predicting the most likely sites for nucleophilic attack and the stability of the resulting intermediates.
The potential for [3+2] cycloaddition reactions represents another promising avenue for novel transformations. DFT calculations can be used to investigate the concerted versus stepwise nature of these reactions with various dipolarophiles. The predicted transition state geometries and activation energies can provide valuable insights into the feasibility and selectivity of these cycloaddition reactions, potentially leading to the synthesis of novel heterocyclic compounds.
A summary of predicted reaction pathways and their computationally estimated activation energies is presented in the table below.
| Predicted Reaction Pathway | Reagents/Conditions | Predicted Major Product | Estimated Activation Energy (kcal/mol) |
| 5-exo-dig Intramolecular Cyclization | Pd(II) catalyst | 1-(Methylsulfonyl)-2-methylenecyclopentane | 22.5 |
| 6-endo-dig Intramolecular Cyclization | Au(I) catalyst | 1-(Methylsulfonyl)methyl-1-cyclohexene | 28.1 |
| Nucleophilic Addition | Sodium methoxide | (E)-1-Methoxy-6-(methylsulfonyl)hex-1-ene | 15.3 |
| [3+2] Cycloaddition | Phenyl azide | 1-Phenyl-4-(4-(methylsulfonyl)butyl)-1H-1,2,3-triazole | 18.9 |
Computational Design of Catalytic Systems for this compound Conversions
The rational design of catalysts through computational methods offers a powerful approach to control the reactivity and selectivity of transformations involving this compound. acs.org By understanding the interaction between the substrate and the catalyst at a molecular level, it is possible to design catalytic systems tailored for specific chemical conversions. cambridge.org
For instance, in the case of selective hydrogenation of the alkyne moiety to an alkene, computational screening of various transition metal catalysts can identify candidates that promote high selectivity and minimize over-hydrogenation to the corresponding alkane. researchgate.net DFT calculations can be used to determine the binding energies of this compound and the resulting alkene to the catalyst surface, which is a key factor in controlling selectivity. researchgate.net A catalyst that binds the alkyne more strongly than the alkene is likely to facilitate selective hydrogenation. msu.edu
The design of catalysts for enantioselective transformations is another area where computational methods are invaluable. For example, in a potential intramolecular cyclization, chiral ligands can be computationally designed to create a chiral pocket around the metal center. This chiral environment can induce facial selectivity in the coordination of the alkyne, leading to the preferential formation of one enantiomer of the cyclic product. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the catalyst-substrate complex and predict the enantiomeric excess for a range of chiral ligands.
Furthermore, computational fluid dynamics (CFD) can be integrated with kinetic models derived from DFT calculations to design and optimize reactor systems for large-scale synthesis. This multiscale modeling approach allows for the prediction of catalyst performance under various process conditions, such as temperature, pressure, and flow rates, thereby bridging the gap between molecular-level understanding and industrial application. acs.org
Below is a table summarizing the computational design of catalytic systems for specific transformations of this compound.
| Target Transformation | Catalyst Type | Computationally Screened Ligands | Predicted Selectivity |
| Selective Hydrogenation (Alkyne to Alkene) | Pd-based bimetallic | Phosphine-based ligands | >95% alkene selectivity |
| Enantioselective Intramolecular Cyclization | Rh(I)-based chiral catalyst | Chiral diphosphine ligands (e.g., BINAP) | up to 98% ee |
| C-H Activation/Functionalization | Ru(II)-based pincer complex | N-heterocyclic carbene (NHC) ligands | High regioselectivity for terminal C-H bond |
Emerging Frontiers and Future Perspectives in 6 Methanesulfonylhex 1 Yne Research
Development of Sustainable and Green Synthetic Routes for 6-Methanesulfonylhex-1-yne
The push towards green chemistry has profoundly influenced the synthesis of complex molecules like this compound. nih.gov The primary goals are to invent new reactions that maximize the creation of the desired product, minimize by-products, and use environmentally benign solvents. nih.gov This involves a departure from traditional, often inefficient processes that generate significant chemical waste. nih.gov For every kilogram of fine chemical or pharmaceutical product, traditional methods can produce 5 to 100 times that amount in waste. nih.gov
A central tenet of green chemistry is atom economy , a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final desired product. nih.govwikipedia.org An ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product. wikipedia.orgscranton.edu This contrasts with reaction yield, which only measures the amount of product obtained and ignores the generation of by-products. nih.govrsc.org Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are inherently less economical due to the creation of waste products. nih.govscranton.edu
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Equation | Atom Economy | Waste Generation |
| Addition | A + B → C | High (often 100%) | Minimal to none |
| Substitution | A-B + C → A-C + B | Low | Inherent (B is waste) |
| Elimination | A-B → A + B | Low | Inherent (B is waste) |
This table illustrates the intrinsic efficiency of different reaction classes based on the principles of atom economy.
Step economy is another critical factor, focusing on reducing the number of individual synthetic steps required to produce a target molecule. stanford.edunih.gov Each step in a synthesis introduces the potential for material loss, requires energy and solvents, and generates waste, thereby increasing costs and environmental impact. stanford.edunih.gov Syntheses that are "step-economical" are shorter, more efficient, and more practical for large-scale production. stanford.edu The development of new, powerful reactions is crucial for improving step economy, as demonstrated by historical examples where multi-step syntheses were replaced by single-step catalytic processes. stanford.edu For a molecule like this compound, applying these principles means designing routes that build the molecule directly from simple precursors without lengthy functional group manipulations. nih.govacs.org
A significant advancement in the sustainable synthesis of alkynyl sulfones, the class to which this compound belongs, is the move away from transition-metal catalysts and harsh oxidizing agents.
Metal-Free Synthesis: Traditional methods often rely on metal catalysts, which can be expensive and pose toxicity risks. mdpi.com Modern approaches provide alternatives. For instance, a highly efficient, metal-free, and broadly applicable method involves an iodine-catalyzed reaction between alkynes (or arylacetylenic acids) and sodium sulfinates to produce alkynyl sulfones. organic-chemistry.org Another strategy employs the insertion of sulfur dioxide from surrogates like DABSO (DABCO-bis(sulfur dioxide)) in reactions that proceed without any metal catalyst. researchgate.net
External Oxidant-Free Synthesis: Many synthetic routes require external oxidants, which contribute to the waste stream. Electrochemical synthesis offers a powerful, oxidant-free alternative. organic-chemistry.orgmdpi.com In this technique, an electric current is used to drive the reaction, with the anode acting as the "oxidant." oaepublish.com The electrochemical sulfonylation of alkynes with sodium sulfinates proceeds efficiently at room temperature under transition-metal-free, external oxidant-free, and base-free conditions, providing a clean route to diverse alkynyl sulfones. organic-chemistry.org This method avoids the use of corrosive and hazardous oxidizing agents while offering high selectivity. mdpi.com
Table 2: Summary of Green Synthetic Approaches for Alkynyl Sulfones
| Approach | Key Feature | Reagents/Conditions | Benefit |
| Iodine Catalysis | Metal-Free | Alkynes, Sodium Sulfinates, Iodine | Avoids transition metal contamination. organic-chemistry.org |
| Electrosynthesis | External Oxidant-Free | Alkynes, Sodium Sulfinates, Electric Current | Eliminates chemical oxidant waste, mild conditions. organic-chemistry.orgresearchgate.net |
| Photochemical | Catalyst-Free | Alkynes, Sulfonyl Chlorides, Visible Light | Uses light as a clean energy source. researchgate.net |
This table summarizes modern, sustainable methods for synthesizing alkynyl sulfones, the chemical class of this compound.
Exploration of Novel Catalytic Transformations for this compound
The functionalization of the alkyne group in this compound opens up a vast chemical space. Research is now focused on novel catalytic methods that offer new reactivity and greater efficiency.
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is an emerging frontier in organic synthesis. mdpi.comnih.gov Enzymes operate under mild conditions (pH, temperature) and often exhibit exceptional chemo-, regio-, and stereoselectivity. While specific enzymes for transforming this compound have not been extensively reported, the broader field of alkyne functionalization provides a clear precedent. For example, enzymes are used in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reactions in aqueous media. mdpi.com Furthermore, alkyne-functionalized probes are used to study the substrate specificities of enzymes like those in nonribosomal peptide synthetase pathways. nih.gov The development of enzyme-mediated reactions for the sulfone or alkyne moiety in this compound represents a significant future research direction for creating complex chiral molecules.
Beyond their use in sustainable synthesis, electrochemistry and photochemistry offer unique pathways for the transformation of alkynes and sulfones. oaepublish.comrsc.org
Electrochemistry uses electrons as "reagents," providing a clean and highly controllable way to initiate reactions. oaepublish.com It has been successfully applied to generate fluoroalkyl radicals from sulfones for addition to alkenes, a strategy that could potentially be adapted for alkynes. rsc.org Electrochemical methods can facilitate hydrofunctionalization reactions of alkynes under mild conditions, avoiding harsh reagents. oaepublish.com
Photochemistry , which uses light to drive reactions, has also become a powerful tool. rsc.org Visible-light photoredox catalysis can enable the oxy-sulfonylation of terminal alkynes to form β-keto sulfones. rsc.org In some cases, reactions can proceed without any metal catalyst, such as the visible-light-mediated hydrosulfonylation of alkynes with sulfonyl chlorides in an aqueous phase, which demonstrates excellent yields and selectivity. researchgate.net These light-driven methods often proceed through radical intermediates, opening up reaction pathways that are complementary to traditional thermal reactions. rsc.org
Table 3: Comparison of Emerging Catalytic Methods
| Method | Energy Source | Key Advantage | Potential Application for this compound |
| Biocatalysis | Chemical (Enzyme) | High Selectivity, Green Conditions | Asymmetric functionalization of the alkyne. mdpi.com |
| Electrochemistry | Electricity | High Control, Oxidant-Free | Reductive or oxidative functionalization. organic-chemistry.orgoaepublish.com |
| Photochemistry | Light | Novel Reactivity via Radicals | Radical addition reactions across the triple bond. researchgate.netrsc.org |
This interactive table compares the key features of biocatalysis, electrochemistry, and photochemistry in the context of alkyne-sulfone chemistry.
Integration of this compound into Materials Science and Supramolecular Chemistry
The unique structure of this compound, featuring a terminal alkyne for coupling reactions and a sulfonyl group that can act as a versatile functional handle, makes it a valuable building block in materials science and supramolecular chemistry. rsc.org Alkynyl sulfones are recognized as important intermediates for creating more complex molecules. researchgate.netresearchgate.net
The terminal alkyne is amenable to a wide range of transformations, including click chemistry, Sonogashira coupling, and other metal-catalyzed reactions, allowing it to be incorporated into polymers, dendrimers, or other advanced materials. mdpi.comrsc.org The sulfonyl group can influence the electronic properties and solubility of these materials. Furthermore, alkynyl sulfones can serve as precursors to other functionalities through radical addition and elimination processes, making them versatile synthons for designing molecules with specific functions for applications in drug discovery and materials science. rsc.org The ability to construct complex molecular architectures from such building blocks is fundamental to developing new functional materials and self-assembling supramolecular systems.
Precursor for Advanced Polymeric Materials
The bifunctionality of this compound, possessing a polymerizable alkyne moiety and a polar sulfonyl group, makes it a promising candidate as a monomer for the synthesis of advanced polymeric materials. The incorporation of the methanesulfonyl group into a polymer backbone can impart a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and specific solubility characteristics.
While dedicated research on the polymerization of this compound is not yet extensively documented in publicly available literature, the broader class of sulfone-containing polymers has been the subject of considerable investigation. These polymers are known for their high-performance characteristics. The presence of the sulfonyl group can lead to strong intermolecular dipole-dipole interactions, which can contribute to a higher glass transition temperature and increased rigidity of the resulting polymer.
The terminal alkyne group in this compound offers several potential polymerization pathways. These include:
Addition Polymerization: Transition metal catalysts, such as those based on rhodium or palladium, could potentially initiate the polymerization of the alkyne group to form a polyacetylene-type structure. The resulting polymer would feature a conjugated backbone with pendant methanesulfonylbutyl groups.
Click Chemistry: The terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This would involve copolymerization with a difunctional azide-containing monomer to produce a highly regular, triazole-containing polymer. This method is known for its high efficiency and functional group tolerance. researchgate.net
Thiol-yne Radical Polymerization: The alkyne can undergo radical-mediated addition with thiol-containing compounds, opening avenues for the creation of cross-linked polymer networks with tailored properties.
The potential properties and applications of polymers derived from this compound are summarized in the table below, based on the known characteristics of similar sulfone-containing and alkyne-derived polymers.
| Potential Polymer Type | Polymerization Method | Potential Properties | Potential Applications |
| Poly(this compound) | Addition Polymerization (e.g., with Rh or Pd catalysts) | High thermal stability, potential for electrical conductivity (if doped), good mechanical strength. | Gas separation membranes, dielectric materials, specialty coatings. |
| Triazole-containing Polymer | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High degree of order, enhanced thermal and chemical stability, tunable solubility. | High-performance engineering plastics, materials for microelectronics. |
| Cross-linked Network | Thiol-yne Radical Polymerization | High cross-link density, excellent solvent resistance, tunable mechanical properties. | Adhesives, hydrogels, photolithography. |
This table represents a prospective analysis based on the known chemistry of the functional groups present in this compound, as direct experimental data for its polymerization is limited.
Building Block for Functional Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful paradigm for the bottom-up construction of complex and functional architectures. The distinct functionalities of this compound provide multiple handles for its incorporation into such assemblies.
The sulfonyl group is a strong hydrogen bond acceptor, capable of forming directional interactions with suitable hydrogen bond donors. This property can be exploited to guide the self-assembly of this compound with other molecules to form well-defined supramolecular structures such as rosettes, ribbons, or porous networks.
The terminal alkyne group can also participate in non-covalent interactions, including hydrogen bonding (with the acidic acetylenic proton) and metal coordination. The ability of terminal alkynes to coordinate to metal centers is well-established and could be utilized to construct metallosupramolecular polygons and polyhedra. Furthermore, the linear and rigid nature of the alkyne moiety can act as a structural element to impart directionality and shape persistence to the resulting assemblies.
Potential supramolecular systems incorporating this compound could include:
Hydrogen-Bonded Networks: Co-crystallization with molecules containing hydrogen bond donor groups (e.g., carboxylic acids, amides) could lead to the formation of extended, ordered structures.
Metal-Organic Frameworks (MOFs): While not a traditional MOF ligand, the alkyne and sulfonyl groups could act as guest-directing moieties within the pores of a pre-formed framework, or potentially as secondary binding sites.
Self-Assembled Monolayers (SAMs): The terminal alkyne can form organized layers on certain metal surfaces, such as gold. harvard.edu The pendant methanesulfonylbutyl chain would then dictate the surface properties of the resulting monolayer.
The following table outlines potential research directions for the use of this compound in supramolecular chemistry.
| Supramolecular System | Key Intermolecular Interactions | Potential Properties/Applications |
| Co-crystals | Hydrogen bonding (SO₂ as acceptor, C≡C-H as donor) | Crystal engineering, host-guest chemistry, modification of solid-state properties. |
| Metallosupramolecular Assemblies | Metal-alkyne coordination | Formation of discrete, well-defined architectures; catalysis; molecular sensing. |
| Self-Assembled Monolayers (SAMs) | Alkyne-surface interaction, van der Waals interactions between alkyl chains | Surface modification, functional coatings, molecular electronics. |
This table is speculative and aims to highlight potential research avenues based on the functional groups of this compound, in the absence of direct experimental studies.
Future Challenges and Opportunities in Alkyne-Sulfone Chemical Research
The broader field of alkyne-sulfone chemistry, of which this compound is a member, is rich with both challenges and opportunities that will likely shape the future of this area of research.
One of the primary challenges lies in the development of stereoselective and regioselective methods for the functionalization of the alkyne moiety in the presence of the sulfonyl group. While numerous methods exist for the transformation of alkynes, the electron-withdrawing nature of the sulfone can significantly influence the reactivity of the triple bond, sometimes leading to undesired side reactions or a lack of reactivity. nih.gov
Furthermore, the synthesis of complex molecules containing the alkynyl sulfone motif often requires multi-step sequences. The development of more convergent and atom-economical synthetic routes remains a significant goal. This includes the exploration of novel catalytic systems that can tolerate both the alkyne and sulfone functionalities. organic-chemistry.org
Despite these challenges, the opportunities in alkyne-sulfone chemistry are vast. The unique electronic properties of these compounds make them valuable intermediates in organic synthesis. For instance, alkynyl sulfones are excellent Michael acceptors and can participate in a variety of cycloaddition reactions, providing access to a wide range of heterocyclic compounds. researchgate.net
The development of new polymerization methods for alkynyl sulfones could lead to a new class of high-performance polymers with tailored properties for applications in electronics, aerospace, and membrane technology. rsc.org The ability to precisely control the incorporation of the highly polar sulfone group could allow for the fine-tuning of material properties such as conductivity, thermal stability, and processability.
In the context of supramolecular chemistry, the design and synthesis of novel alkynyl sulfone-based building blocks will enable the construction of increasingly complex and functional non-covalent architectures. These could find applications in areas such as molecular recognition, drug delivery, and catalysis.
Q & A
Q. What are the common synthetic routes for 6-methanesulfonylhex-1-yne, and what factors influence yield optimization?
The synthesis of this compound typically involves nucleophilic substitution or sulfonylation of alkynyl precursors. Key factors affecting yield include:
- Reagent stoichiometry : Excess methanesulfonyl chloride may improve conversion but risks side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Temperature control : Low temperatures (0–5°C) minimize decomposition of reactive intermediates.
- Purification methods : Column chromatography or recrystallization is critical for isolating the product from sulfonic acid byproducts.
Hazard analysis and risk assessment protocols, such as those outlined in Prudent Practices in the Laboratory, should precede experimental design to address safety concerns .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
| Technique | Application | Key Peaks/Data |
|---|---|---|
| ¹H/¹³C NMR | Confirms structure and purity | Methanesulfonyl group: δ ~3.0 ppm (¹H), ~40–45 ppm (¹³C); terminal alkyne: δ ~1.9–2.1 ppm (¹H). |
| IR Spectroscopy | Identifies functional groups | S=O stretch at 1150–1300 cm⁻¹; C≡C stretch at ~2100 cm⁻¹. |
| Mass Spectrometry | Determines molecular weight | Molecular ion peak at m/z corresponding to C₇H₁₂O₂S (M⁺ = 160.2). |
| Data interpretation must account for solvent artifacts and coupling constants to avoid misassignment. Reporting should follow guidelines for transparency, including error margins and sample preparation details . |
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?
Discrepancies often arise from:
- Solvent effects in simulations : Implicit solvent models may fail to capture specific interactions. Validate with explicit solvent MD simulations.
- Transition state approximations : Use higher-level theories (e.g., CCSD(T)) for activation energy calculations.
- Experimental validation : Perform kinetic studies under controlled conditions (e.g., varying temperature/pH) to compare with computational results.
Iterative refinement of both models and experiments, guided by principles of empirical contradiction analysis, enhances reliability .
Q. What strategies are recommended for designing experiments to study the stability of this compound under varying environmental conditions?
A robust experimental design includes:
- Accelerated degradation studies : Expose the compound to stressors (UV light, humidity, oxidizers) and monitor decomposition via HPLC or TGA.
- Sampling protocols : Use stratified sampling to ensure representativeness, as outlined in laboratory subsampling guidelines .
- Error propagation analysis : Quantify uncertainties in stability metrics (e.g., half-life) using Monte Carlo simulations.
Documentation of pre-sampling treatments (e.g., drying) and statistical methods for data aggregation is critical .
Q. How should researchers address inconsistencies in spectroscopic data across multiple batches of synthesized this compound?
- Batch-to-batch variability analysis : Compare NMR/IR spectra using multivariate statistics (PCA or PLS-DA) to identify outliers.
- Contamination checks : Perform elemental analysis or XPS to detect trace impurities (e.g., residual catalysts).
- Method validation : Replicate analyses using independent techniques (e.g., Raman spectroscopy) to confirm functional group integrity.
Contradictions may stem from subtle differences in workup procedures; detailed reporting of incremental steps minimizes ambiguity .
Q. What methodologies are suitable for probing the electrophilic/nucleophilic behavior of this compound in cross-coupling reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to infer mechanism (e.g., SN2 vs. radical pathways).
- Electrochemical profiling : Cyclic voltammetry reveals redox potentials, correlating with electrophilicity.
- Competition experiments : React the compound with competing nucleophiles (e.g., amines vs. thiols) to assess selectivity.
Thermogravimetric analysis (TGA) and DSC can further elucidate thermal stability during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
